
Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate
説明
Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate, also known as EAPIC, is a synthetic compound that has been studied extensively in the scientific community. It is a derivative of indole, a naturally occurring molecule found in many plants, and is of particular interest due to its potential applications in organic synthesis, medicinal chemistry, and pharmacology.
科学的研究の応用
Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate has been studied extensively in the scientific community due to its potential applications in organic synthesis, medicinal chemistry, and pharmacology. In organic synthesis, Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate can be used to synthesize a variety of compounds, such as indole derivatives, heterocycles, and amines. In medicinal chemistry, Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate has been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. In pharmacology, Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate has been studied as a potential drug for the treatment of various disorders, such as depression, anxiety, and epilepsy.
作用機序
The mechanism of action of Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate is not fully understood, but it is believed to act as an agonist at serotonin receptors, which may explain its potential therapeutic effects. Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate is also believed to interact with other receptors, such as dopamine and norepinephrine receptors, which may explain its potential effects on mood, cognition, and behavior.
Biochemical and Physiological Effects
Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate has been shown to have antidepressant, anxiolytic, and anticonvulsant effects. It has also been shown to have anti-inflammatory and neuroprotective effects. In addition, Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate has been shown to have cardioprotective and hepatoprotective effects in animal models.
実験室実験の利点と制限
The main advantage of using Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate in laboratory experiments is its ease of synthesis. It can be synthesized using a variety of methods, such as the two-step synthesis from indole and acetyl chloride, and it is relatively easy to obtain and store. The main limitation of using Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate in laboratory experiments is the lack of information regarding its mechanism of action and potential side effects.
将来の方向性
There are a number of potential future directions for the research and development of Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate. These include further research into its mechanism of action, potential therapeutic applications, and potential side effects. Additionally, further research into its potential use as a drug for the treatment of various disorders, such as depression, anxiety, and epilepsy, is warranted. Finally, further research into its potential use as an anti-inflammatory, neuroprotective, cardioprotective, and hepatoprotective agent is also warranted.
特性
IUPAC Name |
ethyl 3-acetamido-1-(2-oxopropyl)indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-16(21)15-14(17-11(3)20)12-7-5-6-8-13(12)18(15)9-10(2)19/h5-8H,4,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIYYYPMJCSJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(acetylamino)-1-(2-oxopropyl)-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



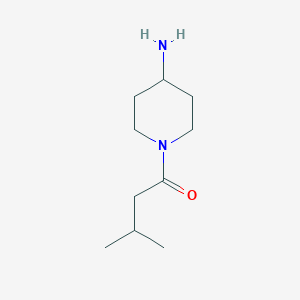

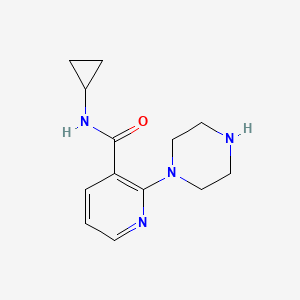
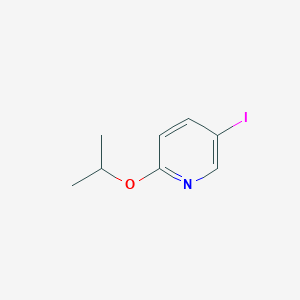

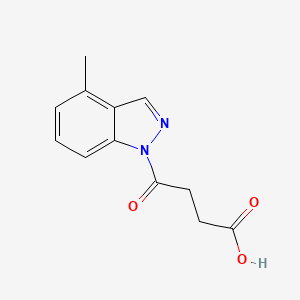

![(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-yl)amine](/img/structure/B3165738.png)
![8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B3165758.png)

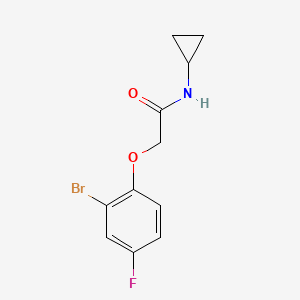
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B3165785.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)